Cas no 2138067-73-7 (3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione)

3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione is a specialized heterocyclic compound featuring a cyclohexyl ring fused with an imidazolidine-2,4-dione moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both carbonyl and imide functionalities enhances its versatility as an intermediate in synthetic chemistry, particularly for constructing complex molecular frameworks. Its stereochemical configuration and functional group arrangement may offer selective binding properties, making it valuable for drug discovery and development. The compound's stability under standard conditions ensures reliable handling and storage, while its well-defined purity allows for precise use in research and industrial processes. Further studies may explore its biological activity or derivatization potential.
3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione structure
2138067-73-7 structure
Product name:3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
CAS No:2138067-73-7
MF:C10H14N2O3
MW:210.229762554169
CID:6055771
PubChem ID:165492159

3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
    • 2138067-73-7
    • EN300-1158581
    • 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
    • Inchi: 1S/C10H14N2O3/c1-6-2-3-7(13)4-8(6)12-9(14)5-11-10(12)15/h6,8H,2-5H2,1H3,(H,11,15)
    • InChI Key: VXCKXZKVLXYBSG-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(C1)N1C(NCC1=O)=O

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: -0.2

3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158581-2.5g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
2.5g
$1428.0 2023-06-08
Enamine
EN300-1158581-0.05g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
0.05g
$612.0 2023-06-08
Enamine
EN300-1158581-0.5g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
0.5g
$699.0 2023-06-08
Enamine
EN300-1158581-0.25g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
0.25g
$670.0 2023-06-08
Enamine
EN300-1158581-5.0g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
5g
$2110.0 2023-06-08
Enamine
EN300-1158581-0.1g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
0.1g
$640.0 2023-06-08
Enamine
EN300-1158581-1.0g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
1g
$728.0 2023-06-08
Enamine
EN300-1158581-10.0g
3-(2-methyl-5-oxocyclohexyl)imidazolidine-2,4-dione
2138067-73-7
10g
$3131.0 2023-06-08

Additional information on 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione

Recent Advances in the Study of 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione (CAS: 2138067-73-7)

In recent years, the compound 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione (CAS: 2138067-73-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research involves the synthesis and optimization of 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity, ensuring reproducibility in research settings.

Pharmacological studies have revealed that 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione exhibits notable bioactivity, particularly in modulating specific enzymatic pathways. For instance, preliminary in vitro assays suggest its potential as an inhibitor of key enzymes involved in inflammatory and neurodegenerative diseases. These findings are supported by molecular docking studies, which indicate strong binding affinities to target proteins, further validating its therapeutic potential.

In addition to its enzymatic modulation, recent in vivo studies have explored the compound's pharmacokinetic profile. Data from animal models demonstrate favorable absorption and distribution properties, with minimal toxicity observed at therapeutic doses. These results are encouraging for the development of 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione as a lead compound in drug discovery programs targeting chronic inflammatory conditions and central nervous system disorders.

Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic efficacy. Ongoing research aims to address these gaps through high-throughput screening and structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(2-Methyl-5-oxocyclohexyl)imidazolidine-2,4-dione (CAS: 2138067-73-7) represents a promising candidate for further investigation in the chemical biology and pharmaceutical fields. Its unique structural and pharmacological properties position it as a potential therapeutic agent, with ongoing research poised to unlock its full clinical potential. Future studies will likely focus on refining its synthesis, elucidating its biological targets, and advancing it through preclinical development stages.

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